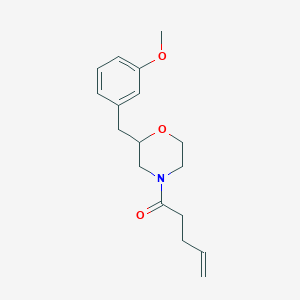
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine, also known as MPMP, is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. MPMP is a morpholine derivative that contains both a benzyl and a pentenoyl group, making it a versatile compound that can be modified for various purposes. In
Mechanism of Action
The mechanism of action of 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and to induce apoptosis in cancer cells. 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of enzymes involved in cell growth and to induce apoptosis. In the brain, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. Additionally, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to cross the blood-brain barrier and target specific cells, making it a promising drug delivery system.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine in lab experiments is its versatility. 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine can be modified to target specific cells or to enhance its drug delivery capabilities. Additionally, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine is its limited solubility in non-polar solvents, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine. One area of interest is its potential as a drug delivery system for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine and its potential as an anti-cancer agent. Finally, research is needed to optimize the synthesis method of 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine and to develop more efficient purification methods.
Synthesis Methods
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine can be synthesized using a three-step process involving the reaction of morpholine with 3-methoxybenzaldehyde, followed by the addition of pentenoyl chloride and subsequent purification. The final product is a white crystalline powder that is soluble in polar solvents such as ethanol and methanol.
Scientific Research Applications
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier and target specific cells. It has also been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-4-8-17(19)18-9-10-21-16(13-18)12-14-6-5-7-15(11-14)20-2/h3,5-7,11,16H,1,4,8-10,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCUOTUWTDQXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzyl)-4-(4-pentenoyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-methyl-1H-pyrazol-4-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6078154.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide](/img/structure/B6078161.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B6078173.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone](/img/structure/B6078176.png)
![N,N-dimethyl-2-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-morpholinyl}ethanamine](/img/structure/B6078182.png)
![N-allyl-N'-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6078185.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B6078189.png)
![2-(methylthio)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6078192.png)
![1-(3,4-difluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6078193.png)
![7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6078196.png)
![2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6078208.png)
![4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile](/img/structure/B6078214.png)
![3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6078235.png)